2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(Furan-2-yl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and an oxygen . The compound also includes a pyrazolo[1,5-c][1,3]oxazine ring, which is related to benzodiazepines in terms of their effect .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of a similar compound involved the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . The residue was then purified by column chromatography .Scientific Research Applications
Organic Electronics
Furan derivatives are known to contribute to the field of organic electronics, particularly in the development of organic solar cells. They can enhance conjugation and reduce twisting between adjacent units, leading to smaller π-stacking distances and improved solubility .
Antimicrobial Agents
Benzofuran scaffolds have been explored for their antimicrobial properties. Substituents on the benzofuran nucleus, such as halogens and nitro groups, have shown potent antibacterial activity .
Chemical Synthesis
Furan compounds are utilized in various chemical synthesis processes. For example, they can be acylated to produce carboxamides and thioamides, which are valuable intermediates in organic synthesis .
Pharmaceutical Research
Pyrazolo derivatives, which share a similar structural motif to the compound , have been investigated for their potential in pharmaceutical applications. They have been developed to target adenosine receptors (ARs) after conjugation with functional moieties .
Cancer Research
Pyrazolo derivatives have also been studied for their inhibitory effects on cancer cell lines. They have shown promise as potential therapeutic agents with good inhibitory effects .
properties
IUPAC Name |
2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-10-8-19(9-11-21)22-16(14-5-2-3-6-17(14)24-19)13-15(20-22)18-7-4-12-23-18/h2-7,12,16H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYSSDFDADJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.